

physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

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An In-Depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on a benzene ring, offers a platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-1-iodo-4-methylbenzene**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-1-iodo-4-methylbenzene** is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrI	[1]
Molecular Weight	296.93 g/mol	[1]
CAS Number	71838-16-9	[1] [2] [3]
Appearance	Clear, light yellow to brown liquid	[1]
Boiling Point	133 °C at 22 mmHg	[1]
	266.7 °C at 760 mmHg	[1]
Density	~2.08 g/cm ³	[1]
Refractive Index	~1.65	[1]
Storage Temperature	2-8°C	[2]

Synthesis and Purification

The most common and efficient method for the synthesis of **2-Bromo-1-iodo-4-methylbenzene** is through a Sandmeyer-type reaction, starting from the readily available precursor, 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2-bromo-4-methylaniline followed by an in-situ reaction with an iodide source.

Materials:

- 2-Bromo-4-methylaniline
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO₂)

- Potassium iodide (KI)
- Sodium sulfite (Na₂SO₃)
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

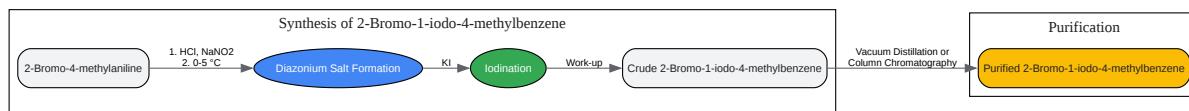
Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash them with a saturated aqueous solution of sodium sulfite to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **2-Bromo-1-iodo-4-methylbenzene**.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

- Vacuum Distillation: Distillation under reduced pressure is an effective method for purifying the liquid product. The fraction collected at 133 °C and 22 mmHg will yield pure **2-Bromo-1-iodo-4-methylbenzene**.^[1]
- Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate is recommended.



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A schematic overview of the synthesis and purification process for **2-Bromo-1-iodo-4-methylbenzene**.

Spectroscopic Analysis

The structural elucidation of **2-Bromo-1-iodo-4-methylbenzene** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Bromo-1-iodo-4-methylbenzene** is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

- Aromatic Protons (Ar-H): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromo, iodo, and methyl substituents.

- Methyl Protons (-CH₃): A singlet in the region of δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

- Aromatic Carbons: Six signals in the range of δ 120-145 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the halogens. The carbon bearing the methyl group and the remaining aromatic carbons will also have characteristic chemical shifts.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

- C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
- C-H stretching (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.
- C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
- C-Br stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.
- C-I stretching: An absorption at lower wavenumbers, generally below 500 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

- Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (¹²⁷I). The M⁺ and M+2 peaks will be observed with nearly equal intensity.

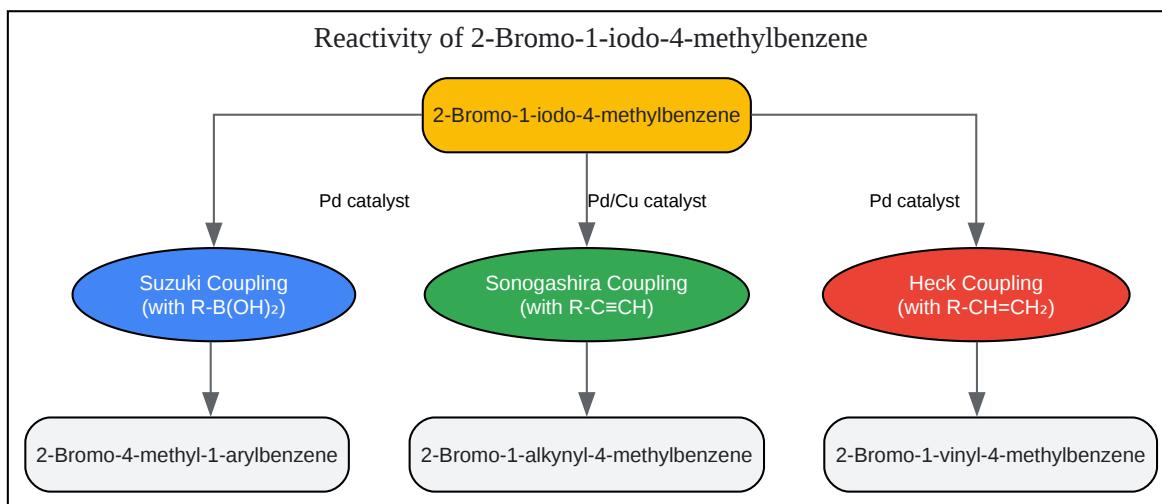
- Fragmentation: Common fragmentation pathways include the loss of a bromine radical ($M-Br$)⁺, an iodine radical ($M-I$)⁺, and a methyl radical ($M-CH_3$)⁺. Further fragmentation of the aromatic ring can also be observed.

Chemical Reactivity and Applications

2-Bromo-1-iodo-4-methylbenzene is a valuable substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in oxidative addition to transition metal catalysts) allows for selective and sequential reactions.

Cross-Coupling Reactions

- Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of **2-Bromo-1-iodo-4-methylbenzene** with an organoboron compound. By carefully selecting the reaction conditions, it is possible to selectively react at the C-I position while leaving the C-Br bond intact for subsequent transformations.
- Sonogashira Coupling: The palladium/copper co-catalyzed coupling with a terminal alkyne can also be performed selectively at the more reactive C-I bond.^[4]
- Heck Coupling: The palladium-catalyzed reaction with an alkene can be utilized to introduce a vinyl group onto the aromatic ring, again with the potential for regioselective reaction at the C-I position.

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Key cross-coupling reactions involving **2-Bromo-1-iodo-4-methylbenzene**.

Conclusion

2-Bromo-1-iodo-4-methylbenzene is a synthetically useful building block with well-defined physicochemical properties. Its preparation via the Sandmeyer reaction is a reliable method, and its purification can be achieved through standard laboratory techniques. The distinct spectroscopic signatures of this compound allow for its unambiguous identification. The presence of two different halogen atoms with varying reactivity makes it an attractive substrate for selective cross-coupling reactions, enabling the synthesis of a wide range of more complex molecules for applications in drug discovery and materials science. This guide provides the foundational information required for researchers to effectively utilize **2-Bromo-1-iodo-4-methylbenzene** in their synthetic endeavors.

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